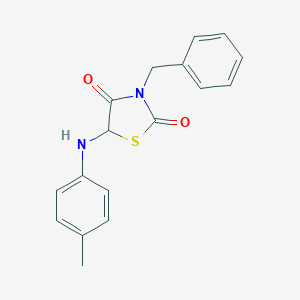![molecular formula C16H13ClN2O2S B228539 3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known for their anti-diabetic and anti-inflammatory properties.
科学研究应用
3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione has shown promising results in various scientific research applications. One of the significant areas of interest is its potential anti-cancer activity. Studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. It is believed that the compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and proteins.
Another area of research is the compound's anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are responsible for the development of various inflammatory diseases. The compound has also been studied for its potential anti-diabetic activity, as it has been shown to improve insulin sensitivity and glucose uptake in animal models.
作用机制
The mechanism of action of 3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed that the compound exerts its effects by modulating various cellular pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. It also activates certain signaling pathways that are involved in the regulation of glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione are diverse and depend on the specific application. In cancer cells, the compound induces apoptosis by inhibiting the activity of certain enzymes and proteins. Inflammatory cytokines and chemokines are also inhibited, leading to reduced inflammation. The compound has been shown to improve insulin sensitivity and glucose uptake in animal models, suggesting potential anti-diabetic activity.
实验室实验的优点和局限性
One of the significant advantages of 3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione is its broad range of potential applications. It has shown promising results in various scientific research areas, including cancer, inflammation, and diabetes. The compound is also relatively easy to synthesize, making it readily available for lab experiments.
However, there are also some limitations to using the compound in lab experiments. One of the significant limitations is its potential toxicity. Studies have shown that the compound can induce cytotoxic effects on certain cell lines, which may limit its use in certain applications. Additionally, the compound's mechanism of action is not fully understood, which may make it challenging to optimize its use in lab experiments.
未来方向
There are several future directions for research on 3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione. One area of interest is the compound's potential as a cancer therapeutic agent. Further studies are needed to elucidate the compound's mechanism of action and optimize its use in cancer treatment. Another area of research is the compound's potential as an anti-inflammatory and anti-diabetic agent. Studies are needed to determine the compound's efficacy and safety in animal models and humans.
In conclusion, 3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione is a chemical compound with significant potential in various scientific research areas. Its synthesis method is relatively simple, and it has shown promising results in cancer, inflammation, and diabetes research. However, further studies are needed to elucidate the compound's mechanism of action and optimize its use in lab experiments and potential therapeutic applications.
合成方法
The synthesis of 3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione involves the reaction of 4-chloroaniline, benzaldehyde, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the thiazolidinedione ring. The final product is obtained after purification by recrystallization.
属性
分子式 |
C16H13ClN2O2S |
|---|---|
分子量 |
332.8 g/mol |
IUPAC 名称 |
3-benzyl-5-(4-chloroanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H13ClN2O2S/c17-12-6-8-13(9-7-12)18-14-15(20)19(16(21)22-14)10-11-4-2-1-3-5-11/h1-9,14,18H,10H2 |
InChI 键 |
CTSLWDLUNCRRHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



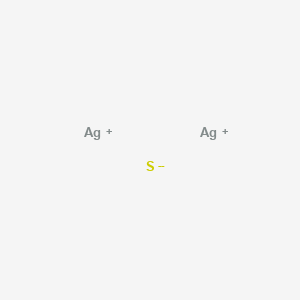
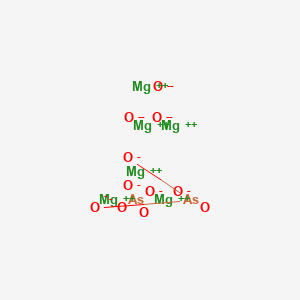

![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)
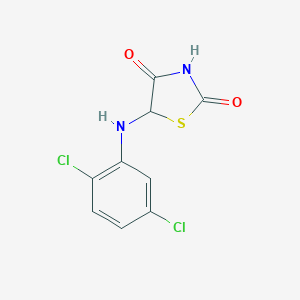
![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)
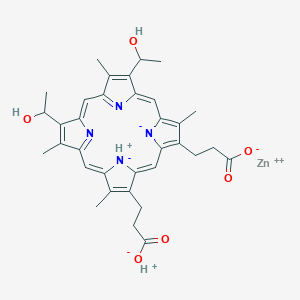
![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)




![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)
